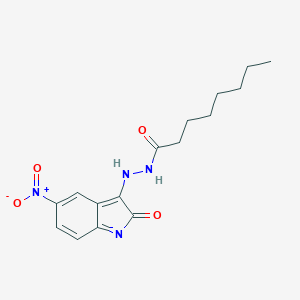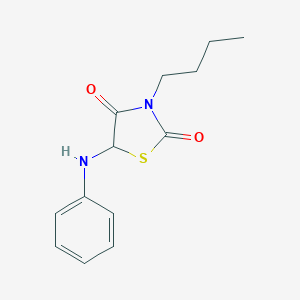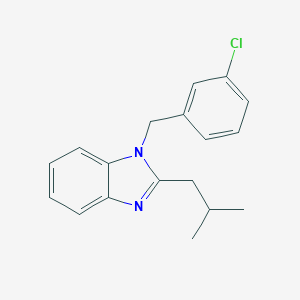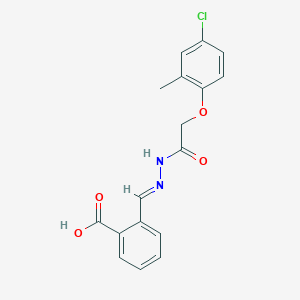
N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitro-2-oxoindol-3-yl)octanehydrazide, also known as NOIA-H, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole-3-carboxaldehyde and has a molecular formula of C16H17N3O4.
作用機序
The mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide is not fully understood. However, studies have suggested that it exerts its anticancer and neuroprotective effects by modulating various signaling pathways and cellular processes. It has been shown to inhibit the activity of NF-kB, a transcription factor that regulates cell survival and inflammation. It has also been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer cell invasion and metastasis.
In the brain, N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide in lab experiments is its relatively low toxicity. Studies have shown that it has a high therapeutic index, meaning that it can exert its beneficial effects at doses that are well-tolerated by the body.
However, one of the limitations of using N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer and study in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for other types of cancer, such as breast and lung cancer.
Additionally, more research is needed to fully understand its mechanism of action and potential side effects. This could involve investigating its effects on other signaling pathways and cellular processes, as well as conducting preclinical studies to evaluate its safety and efficacy in animal models.
Conclusion:
In conclusion, N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a reliable and efficient multistep process and has been extensively studied for its anticancer and neuroprotective properties. While more research is needed to fully understand its mechanism of action and potential side effects, it holds great promise as a therapeutic agent for various diseases.
合成法
N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide can be synthesized through a multistep process involving the reaction of indole-3-carboxaldehyde with octanoylhydrazine and nitric acid. The reaction results in the formation of N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide as a yellow crystalline solid. This synthesis method has been reported in several scientific studies and is considered reliable and efficient.
科学的研究の応用
N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide is in the field of cancer research. Studies have shown that N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide has also been studied for its potential applications in the field of neuroscience. Studies have shown that N'-(5-nitro-2-oxoindol-3-yl)octanehydrazide can protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to improve cognitive function and memory in animal models.
特性
分子式 |
C16H20N4O4 |
|---|---|
分子量 |
332.35 g/mol |
IUPAC名 |
N//'-(5-nitro-2-oxoindol-3-yl)octanehydrazide |
InChI |
InChI=1S/C16H20N4O4/c1-2-3-4-5-6-7-14(21)18-19-15-12-10-11(20(23)24)8-9-13(12)17-16(15)22/h8-10H,2-7H2,1H3,(H,18,21)(H,17,19,22) |
InChIキー |
QSDGJULAZZUHMG-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
SMILES |
CCCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
正規SMILES |
CCCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)